![molecular formula C21H19F3N4O2S B3012959 4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide CAS No. 1251599-04-8](/img/structure/B3012959.png)
4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide, is a complex organic molecule that may be related to the compounds discussed in the provided papers. While the papers do not directly address this compound, they provide insights into similar structures and reactions that could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include the formation of amide bonds, cyclization, and rearrangements. For instance, the Dimroth rearrangement discussed in the first paper involves the transformation of amino triazole derivatives under basic conditions, which could be a relevant reaction in the synthesis of the compound . The second paper describes the construction of a benzoylpyridine framework through ortho-metallation and electrophilic substitution, which could be part of a synthetic route for the pyridine moiety of the compound .
Molecular Structure Analysis
The molecular structure of related compounds can exhibit unique features such as cyclized hemiamidal structures instead of the expected open forms, as seen in the 4-benzoylpyridine-3-carboxamide derivatives . This suggests that the compound may also exhibit unexpected structural characteristics, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve isomerization and retrogression under different conditions. For example, the Dimroth rearrangement leads to equilibrium mixtures of primary and secondary amines, which can be manipulated for preparative purposes . Such reactions could be relevant to the functional groups present in the compound being analyzed, particularly if similar equilibrium processes are involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like those discussed in the papers include reported physical constants, UV spectra, and ionization constants . These properties are crucial for understanding the behavior of the compound in various environments and can inform its potential applications. The compound may have similar properties that can be deduced from the structures and reactions of the related compounds discussed in the papers.
Wissenschaftliche Forschungsanwendungen
Antiviral and Antipsychotic Agents
Antiviral Activity
A study detailed a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds offer a foundation for developing new antiviral agents, showcasing the chemical family's potential in combating viral diseases (Hebishy et al., 2020).
Antipsychotic Activity
Research on heterocyclic analogues of 1192U90, including carboxamides with structural similarities to the query compound, highlighted their potential as antipsychotic agents. The study evaluated their in vitro and in vivo activities, showing promising results for specific derivatives against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors (Norman et al., 1996).
Antimicrobial and Antifungal Applications
Antibacterial and Antifungal Activities
A study on the synthesis and biological activity evaluation of benzamide derivatives as potential antimicrobial agents demonstrated effectiveness against various bacterial and fungal strains. This research suggests the potential use of such compounds in addressing microbial resistance issues (Patel & Patel, 2015).
Phytopathogenic Fungi Growth Inhibition
Pyrazole and isoxazole-3-carboxamido-4-carboxylic acids, along with related compounds, were studied for their inhibitory effects on growth of phytopathogenic fungi, showcasing the potential agricultural applications of such chemicals in protecting crops from fungal diseases (Vicentini et al., 2007).
Synthetic Methodologies and Chemical Analysis
Novel Synthesis Routes
Research into novel synthesis routes for related compounds, including the use of isothiocyanates and heterocyclic carboxamides, contributes to the broader understanding of synthetic chemistry and facilitates the development of new molecules for various scientific applications (Holler et al., 2002).
Spectroscopic Characterization
Studies on the spectroscopic characterization of similar compounds provide essential data for understanding the chemical structure and properties, laying the groundwork for their application in scientific research (Mohareb et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c1-12(2)19(29)27-17-16(15-5-3-4-10-25-15)28-31-18(17)20(30)26-11-13-6-8-14(9-7-13)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBRKKCKQKYUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)
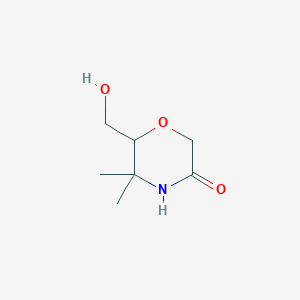
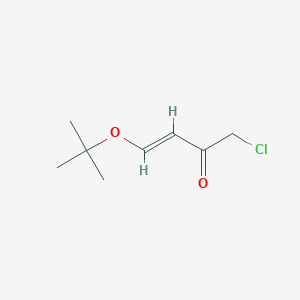
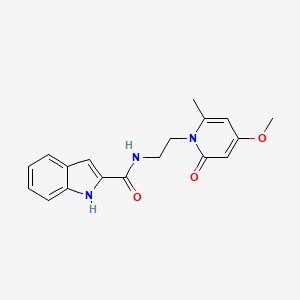
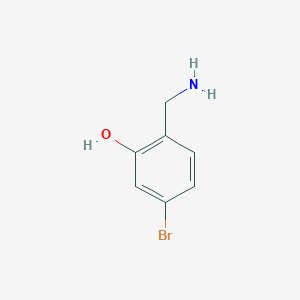

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)
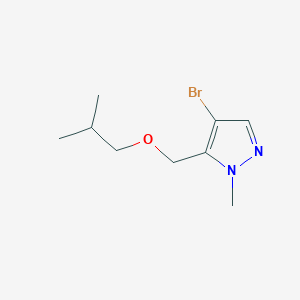
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
![2-(3-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3012895.png)
